molecular formula C8H11N3O2 B2904934 2-Amino-N-hydroxy-5-methoxybenzimidamide CAS No. 1359828-78-6

2-Amino-N-hydroxy-5-methoxybenzimidamide

Cat. No.: B2904934
CAS No.: 1359828-78-6
M. Wt: 181.195
InChI Key: HGLXSWJBLALGCQ-UHFFFAOYSA-N
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Description

2-Amino-N-hydroxy-5-methoxybenzimidamide is a chemical compound with the molecular formula C₈H₁₁N₃O₂ . It is also known by other names, including 2-Aminobenzamidoxime and 2-Amino-N-hydroxybenzimidamide . The compound’s empirical weight is 181.19 g/mol .

Scientific Research Applications

Tyrosinase Inhibition

Research has shown that benzimidazole derivatives, such as 5-methoxy-2-mercaptobenzimidazole, serve as efficient tyrosinase inhibitors. These compounds inhibit tyrosinase activity through a reversible and competitive mechanism, suggesting potential applications in developing treatments for conditions like hyperpigmentation or as components in cosmetic products to regulate melanin production (Chai et al., 2020).

Corrosion Inhibition

Benzimidazole derivatives have been studied for their corrosion inhibition properties on various metals in acidic environments. These compounds adsorb onto metal surfaces, forming a protective layer that significantly reduces the rate of corrosion. This suggests that 2-Amino-N-hydroxy-5-methoxybenzimidamide could be explored for its potential as a corrosion inhibitor, particularly in protecting industrial equipment and infrastructure (Verma et al., 2015).

Synthetic Applications

In synthetic chemistry, benzimidazole derivatives are utilized as intermediates in the synthesis of more complex molecules. They have been applied in the synthesis of unnatural amino acids, peptidomimetics, and other bioactive compounds, highlighting their versatility and potential in drug development and materials science (Nowick et al., 2000).

Fluorescent Chemosensors

Certain benzimidazole derivatives have been employed as chemosensors for the detection of metal ions, owing to their ability to change fluorescence properties upon binding specific ions. This property could make this compound a candidate for developing new fluorescent probes for bioimaging or environmental monitoring (Roy et al., 2019).

Anticancer Activity

Benzimidazole derivatives have been synthesized and evaluated for their anticancer activity, with some showing promising results against various cancer cell lines. These compounds can act as tubulin inhibitors, interfering with microtubule dynamics, which is a critical process in cell division. This suggests a potential area of research for this compound in the development of novel anticancer agents (Bekircan et al., 2008).

Properties

IUPAC Name

2-amino-N'-hydroxy-5-methoxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-13-5-2-3-7(9)6(4-5)8(10)11-12/h2-4,12H,9H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLXSWJBLALGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)N)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359828-78-6
Record name 2-amino-N'-hydroxy-5-methoxybenzene-1-carboximidamide
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